3-O-sulfato-6-fluoro-dopa is a sulfated derivative of 6-fluoro-dopa, a compound that plays a significant role in neuroimaging, particularly in the context of Positron Emission Tomography (PET) for diagnosing Parkinsonian syndromes. This compound is primarily identified as a metabolite of 6-[18F]fluoro-L-dopa, which is widely used in clinical settings to visualize dopaminergic activity in the brain. The identification and understanding of 3-O-sulfato-6-fluoro-dopa are crucial for interpreting PET imaging results and understanding dopamine metabolism in humans .
The primary source of 3-O-sulfato-6-fluoro-dopa is through the metabolic pathway of 6-[18F]fluoro-L-dopa in human blood plasma. Studies have shown that after administration, 6-[18F]fluoro-L-dopa undergoes various metabolic transformations, leading to the formation of several metabolites, including 3-O-sulfato-6-fluoro-dopa .
Chemically, 3-O-sulfato-6-fluoro-dopa can be classified as a sulfated amino acid. It is part of a broader category of compounds known as fluorinated catecholamines, which are derivatives of catecholamines modified with fluorine atoms for enhanced imaging properties.
The synthesis of 3-O-sulfato-6-fluoro-dopa typically involves the sulfation of 6-fluoro-dopa. This can be achieved through various chemical methods, including:
The reaction conditions for chemical sulfation must be carefully controlled to avoid degradation of the sensitive dopa structure. Typically, reactions are conducted under anhydrous conditions and monitored using techniques such as high-performance liquid chromatography (HPLC) to assess yield and purity.
The molecular structure of 3-O-sulfato-6-fluoro-dopa can be represented as follows:
The structure features a fluorine atom at the 6-position and a sulfate group at the 3-position on the dopa backbone, which consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenolic hydroxyl group (-OH).
3-O-sulfato-6-fluoro-dopa primarily participates in metabolic reactions within the human body. It is formed during the metabolism of 6-[18F]fluoro-L-dopa and can further undergo transformations into other metabolites such as 3-O-methyl-6-[18F]fluoro-L-dopa and fluorodopamine.
The metabolic pathway involves enzymatic processes where sulfotransferases act on 6-fluoro-dopa, leading to sulfation. The reaction kinetics can vary based on substrate concentration and enzyme activity, influencing the yield of 3-O-sulfato-6-fluoro-dopa.
The mechanism by which 3-O-sulfato-6-fluoro-dopa functions relates to its role in dopamine metabolism. After administration, it competes with other metabolites for uptake into dopaminergic neurons. The compound's ability to cross the blood-brain barrier allows it to participate in neurotransmitter synthesis pathways.
Studies indicate that following injection, concentrations of 3-O-sulfato-6-fluoro-dopa are detectable in plasma within one hour, highlighting its rapid metabolism and relevance in imaging studies .
Relevant analyses include evaluating its stability under varying pH conditions and assessing solubility profiles, which are critical for formulation in radiopharmaceutical applications.
3-O-sulfato-6-fluoro-dopa has significant scientific applications, particularly in:
3-O-Sulfato-6-fluoro-Dopa (alternatively termed 3-O-sulfato-6-[¹⁸F]fluoro-L-dopa when radiolabeled) is a significant peripheral metabolite of the widely used positron emission tomography (PET) tracer 6-[¹⁸F]fluoro-L-DOPA (FDOPA). This water-soluble conjugate is enzymatically formed primarily in the bloodstream and peripheral tissues via sulfotransferase-mediated conjugation of the 3-hydroxy group of FDOPA. Its identification in human plasma samples during FDOPA-PET studies revealed its critical role as a major metabolic pathway that influences tracer bioavailability and interpretation of imaging data related to central dopaminergic function [1] [9]. Unlike its parent compound FDOPA or the methylated metabolite 3-O-methyl-6-[¹⁸F]fluoro-L-dopa (3-OMFD), 3-O-sulfato-6-fluoro-Dopa cannot cross the blood-brain barrier (BBB), restricting its biological activity and relevance to the peripheral compartment [1]. Its characterization marked a pivotal advancement in understanding FDOPA pharmacokinetics, necessitating sophisticated kinetic modeling in PET studies to distinguish central dopaminergic activity from peripheral metabolic artifacts.
The core structure of 3-O-sulfato-6-fluoro-Dopa consists of the L-DOPA backbone fluorinated at the 6-position of the aromatic ring and sulfated at the phenolic oxygen in the 3-position. This yields the chemical name (2S)-2-amino-3-(2-fluoro-4-hydroxy-5-(sulfooxy)phenyl)propanoic acid. The sulfate group (-OSO₃⁻) is esterified specifically to the 3-hydroxy position, distinguishing it from the potential 4-O-sulfate isomer.
Regiochemistry of Sulfation: Catecholamine sulfation exhibits strong regioselectivity. Studies on endogenous dopamine sulfation demonstrated that the 3-O-sulfate isomer (dopamine 3-O-sulfate) is the overwhelmingly predominant product compared to the 4-O-sulfate isomer in humans. Untreated Parkinsonian patients administered L-DOPA excreted dopamine 3-O-sulfate at levels 19.6 times higher than dopamine 4-O-sulfate in urine. Even after intravenous tracer ³H-L-DOPA administration, the 3-O-sulfate isomer remained dominant, albeit at a lower ratio (approximately 3:1), suggesting physiological factors influence the isomer ratio [3]. This regioselectivity is attributed to the higher nucleophilicity and steric accessibility of the 3-oxygen compared to the 4-oxygen in the catechol ring system. Enzymatically, this reaction is catalyzed by sulfotransferases (SULTs), notably SULT1A3, which shows high affinity for catecholamines.
Stereochemistry: As a metabolite of FDOPA, 3-O-sulfato-6-fluoro-Dopa retains the natural (S)-configuration (L-form) at the alpha-carbon chiral center. This stereochemistry is crucial as the D-isomer exhibits significantly reduced affinity for amino acid transporters like LAT1 at the BBB [4] [10].
Impact of Fluorine Substitution: Fluorine substitution at the 6-position electronically deactivates the aromatic ring towards electrophilic attack but has minimal steric impact on the adjacent catechol hydroxy groups. Studies on unlabeled fluoro-DOPA analogs suggest the 6-fluoro group does not drastically alter the regiochemical preference for 3-O-sulfation compared to unsubstituted dopamine/DOPA [1] [3].
Table 1: Key Structural Features of 3-O-Sulfato-6-Fluoro-Dopa vs. Related Sulfate Isomer
Feature | 3-O-Sulfato-6-Fluoro-Dopa | 4-O-Sulfato-6-Fluoro-Dopa (Theoretical/Minor Isomer) |
---|---|---|
Systematic Name | (2S)-2-Amino-3-(2-fluoro-4-hydroxy-5-(sulfooxy)phenyl)propanoic acid | (2S)-2-Amino-3-(2-fluoro-5-hydroxy-4-(sulfooxy)phenyl)propanoic acid |
Sulfation Position | 3-O | 4-O |
Predominance | Major metabolite (>75% of sulfate conjugates) [1] [3] | Minor metabolite |
Detection in Humans | Confirmed in plasma during FDOPA-PET [1] | Not typically reported; likely very low abundance |
Structural Determinant | Favored by sulfotransferase enzyme (SULT1A3) specificity | Less favorable orientation/electronics |
3-O-Sulfato-6-fluoro-Dopa plays a significant, albeit indirect, role in modulating dopaminergic and broader catecholaminergic metabolism through its formation as an endpoint metabolic product:
Peripheral Inactivation Pathway: Sulfoconjugation of FDOPA represents a major detoxification and inactivation mechanism. The addition of the bulky, highly polar sulfate group effectively terminates the biological activity of the parent FDOPA molecule. Sulfated FDOPA loses its affinity for neutral amino acid transporters (like LAT1) responsible for crossing cellular membranes, including the BBB [1] [4]. Crucially, it also becomes incapable of being decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form 6-[¹⁸F]fluorodopamine (FDA), the key step for presynaptic neuronal trapping in the striatum during PET imaging. Similarly, it cannot serve as a substrate for catechol-O-methyltransferase (COMT) [1] [9]. This renders 3-O-sulfato-6-fluoro-Dopa a metabolically inert end-product destined for renal excretion.
Competition with Methylation: The catechol structure of FDOPA presents two primary competing peripheral metabolic fates: O-methylation (catalyzed by COMT, primarily in the liver and kidney) forming 3-OMFD, and O-sulfation (catalyzed by SULTs, primarily in the gut wall, liver, and platelets) forming the sulfated conjugates. The study of endogenous dopamine sulfation concluded that "sulfate conjugation of dopamine could possibly compete with 3-O-methylation in determining the resultant conjugated product" [3]. While methylation generally predominates for FDOPA metabolism (with 3-OMFD being the major peripheral metabolite), sulfation represents a significant alternative pathway, particularly influenced by individual variations in enzyme expression and activity (SULT vs. COMT). Factors like the availability of the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) also modulate this competition.
Impact on Bioavailability: The extent of sulfation (and methylation) directly reduces the pool of intact FDOPA available for transport into the brain. This is why pharmacological strategies like pretreatment with the peripheral AADC inhibitor carbidopa are standard in FDOPA-PET. Carbidopa not only prevents peripheral decarboxylation but also indirectly increases the fraction of intact FDOPA by reducing one major metabolic sink, potentially altering the balance between methylation and sulfation as alternative pathways [1] [9].
The formation and kinetics of 3-O-sulfato-6-[¹⁸F]fluoro-L-DOPA are critical factors influencing the quantification and interpretation of FDOPA-PET studies used to assess presynaptic dopaminergic integrity, primarily in Parkinsonian syndromes and related disorders:
Metabolite Kinetics in Plasma: Following intravenous administration of FDOPA, 3-O-sulfato-6-[¹⁸F]fluoro-L-DOPA appears rapidly in the bloodstream. The seminal study by Boyes et al. (1988) identified it as one of the four principal plasma metabolites (alongside 3-OMFD, 6-[¹⁸F]fluorodopamine, and 6-[¹⁸F]fluorohomovanillic acid) within the first two hours post-injection [1]. Its concentration increases over time but generally remains lower than that of the parent FDOPA and the major metabolite 3-OMFD. Boyes et al. reported that at 60 minutes post-injection, the plasma concentration of 3-OMFD reached approximately 20% that of FDOPA, while the mean concentration of the O-methylated metabolite over the interval was less than 5% that of FDOPA; sulfated metabolites collectively represented a significant but smaller fraction than 3-OMFD [1].
Exclusion from the Central Nervous System: A fundamental characteristic with major implications for PET quantification is that only FDOPA and 3-OMFD can readily cross the BBB. 3-O-Sulfato-6-[¹⁸F]fluoro-L-DOPA, along with other charged metabolites like 6-[¹⁸F]fluorodopamine sulfate or glucuronide conjugates and acidic metabolites (e.g., 6-[¹⁸F]fluorodihydroxyphenylacetic acid (FDOPAC), 6-[¹⁸F]fluorohomovanillic acid (FHVA)), are excluded from the brain [1] [8] [9]. Therefore, the radioactive signal detected in the brain parenchyma during a PET scan originates only from unmetabolized FDOPA and 3-OMFD.
Implications for PET Quantification: The presence of radioactive metabolites in the plasma, particularly those that cannot enter the brain (like the sulfate conjugate), necessitates careful correction in kinetic modeling of PET data:
Table 2: Metabolic Pathways of 6-[¹⁸F]FDOPA and Significance of Sulfation
Metabolic Pathway | Primary Location | Key Metabolite(s) | Crosses BBB? | Significance for FDOPA-PET |
---|---|---|---|---|
Decarboxylation (AADC) | Peripheral tissues, Brain | 6-[¹⁸F]Fluorodopamine (FDA) & conjugates | Peripheral FDA: No Brain FDA: Trapped | Trapping in brain vesicles is the target signal. Peripheral decarboxylation reduces tracer bioavailability (inhibited by carbidopa). |
O-Methylation (COMT) | Liver, Kidney, Other | 3-O-Methyl-6-[¹⁸F]FDOPA (3-OMFD) | Yes | Major peripheral metabolite. Uniformly distributes in brain, contributing to background signal. Requires input function correction. |
O-Sulfation (SULT) | Gut, Liver, Platelets | 3-O-Sulfato-6-[¹⁸F]FDOPA (major), Minor isomers/conjugates | No | Significant peripheral inactivation pathway. Contributes to plasma metabolite pool requiring input correction & vascular background. Competes with methylation. |
Oxidative Deamination (MAO) | Liver, Brain (on FDA) | 6-[¹⁸F]FDOPAC → [¹⁸F]FHVA | Generally No | Occurs on decarboxylated products (FDA). Acidic metabolites are peripheral/rapidly excreted. |
Table 3: Analytical Techniques for Characterizing 3-O-Sulfato-6-Fluoro-Dopa
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1